3-Amino-1-(1-methylpiperidin-4-yl)pyridin-2(1H)-one

Physicochemical_profiling Fragment-based_drug_discovery Solubility_optimization

Fragment-based screening libraries often lack saturated, 3D scaffolds, limiting hit diversity. 3-Amino-1-(1-methylpiperidin-4-yl)pyridin-2(1H)-one (CAS 1443288-48-9) addresses this gap with Fsp³ 0.545 and LogP -1.03, offering superior aqueous solubility vs. planar aromatics. - 3-Aminopyridin-2-one core engages kinase hinge regions (MPS1, Aurora A) confirmed by X-ray crystallography. - Free 3-NH₂ enables amide coupling, reductive amination, or urea formation for rapid analog synthesis. - 98% purity with vendor-certified documentation supports use as a key intermediate or ADME calibration standard.

Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
Cat. No. B15328653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(1-methylpiperidin-4-yl)pyridin-2(1H)-one
Molecular FormulaC11H17N3O
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)N2C=CC=C(C2=O)N
InChIInChI=1S/C11H17N3O/c1-13-7-4-9(5-8-13)14-6-2-3-10(12)11(14)15/h2-3,6,9H,4-5,7-8,12H2,1H3
InChIKeyCSVZKNGOUZENTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(1-methylpiperidin-4-yl)pyridin-2(1H)-one: Physicochemical and Procurement Profile


3-Amino-1-(1-methylpiperidin-4-yl)pyridin-2(1H)-one (CAS 1443288-48-9) is a heterocyclic small molecule (C11H17N3O, MW 207.27 g/mol) comprising a 3-aminopyridin-2(1H)-one core N-substituted with an N-methylpiperidin-4-yl group . The compound is commercially supplied as a research-grade chemical with a specified purity of 98% and is classified as a piperidine derivative . Its measured LogP of -1.03 and fractional sp3 (Fsp3) value of 0.545 indicate higher aqueous solubility and greater three-dimensional character relative to simpler N-alkyl 3-aminopyridin-2-one analogs, properties that are relevant to fragment-based drug discovery and building block selection .

1 Fragment-based kinase library design — N-methylpiperidin-4-yl 3-aminopyridin-2-one scaffold with reported hinge-binding geometry.
2 Higher saturation & solubility profile — Fsp3 > 0.45 and measured LogP below zero support aqueous assay compatibility.
3 98% purity for fragment screening — reduced impurity-driven false-positive risk at high screening concentrations. Supplier-certified QC; batch-level review recommended.

3-Amino-1-(1-methylpiperidin-4-yl)pyridin-2(1H)-one: Why Simpler Analogs Fall Short


Substituting this compound with a simpler 3-aminopyridin-2(1H)-one analog (e.g., 3-amino-1-methylpyridin-2(1H)-one) or a positional isomer (e.g., 5-(1-methylpiperidin-2-yl)-1,2-dihydropyridin-2-one) introduces uncontrolled changes across multiple physicochemical parameters simultaneously. The N-methylpiperidin-4-yl substituent imparts a distinct LogP (-1.03 vs. an estimated ~0.0–0.5 for the N-methyl analog), altered Fsp3 (0.545 vs. ~0.17), and a tertiary amine capable of protonation at physiological pH—each of which independently affects solubility, permeability, and target-binding pharmacophore geometry . In fragment-based screening campaigns, even minor N1-substituent changes on the 3-aminopyridin-2-one scaffold have been shown to redirect kinase selectivity profiles; the unsubstituted or N-methyl parent fragments displayed only marginal activity (e.g., ~58% Aurora A inhibition at 100 μM), whereas elaborated analogs bearing heterocyclic substituents achieved nanomolar MPS1 and Aurora kinase inhibition [1]. Generic substitution therefore risks both loss of desired binding interactions and introduction of unpredictable off-target liability [1].

LogP shift Replacing the N-methylpiperidin-4-yl group with a simpler N-methyl analog may shift LogP by approximately 1–1.5 units, potentially altering aqueous solubility and chromatographic behavior in biochemical assays.
Kinase profile Minor N1-substituent changes on the 3-aminopyridin-2-one scaffold have been shown to redirect kinase selectivity; simpler analogs may not reproduce the same target engagement profile as elaborated heterocyclic derivatives.
Pharmacophore geometry Positional isomers or 5-amino/6-amino variants lack the conserved 3-amino hinge-binding motif; regioisomeric substitution may result in loss of target interaction as reported for MPS1 kinase.

3-Amino-1-(1-methylpiperidin-4-yl)pyridin-2(1H)-one: Quantitative Evidence vs. Structural Analogs


LogP vs. Simpler N-Methyl Analog

The measured LogP of 3-amino-1-(1-methylpiperidin-4-yl)pyridin-2(1H)-one is -1.03, as reported by Fluorochem . In contrast, the simpler N-methyl analog (3-amino-1-methylpyridin-2(1H)-one, CAS 33631-01-5) is predicted to have a LogP of approximately 0.0–0.5 based on its lower molecular weight and absence of the polar piperidine nitrogen . The difference of approximately 1.0–1.5 LogP units corresponds to a 10- to 30-fold difference in calculated octanol-water partition coefficient, directly impacting aqueous solubility and chromatographic retention behavior during purification .

LogP vs. N-Methyl Analog
Cross-study comparable
Target LogP = −1.03 (measured)
N-methyl analog LogP ~0.0–0.5 (estimated)
ΔLogP ≈ −1.0 to −1.5
Supports higher aqueous solubility; may reduce non-specific binding in biochemical screening.
Vendor-reported LogP; comparator estimated from structural class.
Physicochemical_profiling Fragment-based_drug_discovery Solubility_optimization

Fsp3 vs. Planar Heterocyclic Analogs

The fractional sp3 (Fsp3) value of this compound is 0.545, as reported by Fluorochem . This exceeds the Fsp3 of the simpler N-methyl analog (~0.17) and the 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one MPS1/Aurora inhibitor scaffold (~0.08–0.15) [1]. Higher Fsp3 correlates with improved clinical success rates in drug discovery, as established across large pharmaceutical datasets [1]. The Fsp3 > 0.45 achieved by this compound places it in the range associated with higher probability of target selectivity and favorable toxicological profiles [1].

Fsp3 vs. Planar Analogs
Cross-study comparable
Target Fsp3 = 0.545
N-methyl analog Fsp3 ≈ 0.17
MPS1/Aurora scaffold Fsp3 ≈ 0.08–0.15
Excess = 0.37–0.47
Higher molecular complexity associated with improved selectivity and developmental success rates in reported datasets.
Calculated from molecular formula per Lovering et al. J Med Chem 2009.
Molecular_complexity Fragment_screening Drug-likeness

H-Bond Profile vs. Positional Isomers

This compound presents 1 hydrogen bond donor (the 3-amino group) and 3 hydrogen bond acceptors (the pyridinone carbonyl oxygen, the pyridinone ring nitrogen, and the piperidine tertiary amine), as specified in the Fluorochem datasheet . In contrast, the positional isomer 5-(1-methylpiperidin-2-yl)-1,2-dihydropyridin-2-one has a different spatial arrangement of the amino group, producing a distinct H-bond pharmacophore geometry . In the 3-aminopyridin-2-one fragment library described by Fearon et al., the position of the amino group relative to the pyridinone carbonyl was critical for MPS1 kinase hinge-binding interactions, with 3-amino substitution being essential for activity while 5-amino or 6-amino variants showed negligible inhibition [1].

H-Bond Profile vs. Isomers
Class-level inference
Target: HBD = 1, HBA = 3; 3-NH2 donor
Positional isomers: 5-amino/6-amino variants show negligible MPS1 inhibition at ≤100 µM
3-Amino substitution reported as essential for kinase hinge-binding; regioisomers may lack target engagement.
Kinase panel screening (26 kinases) with X-ray confirmation [Fearon et al. 2018].
Pharmacophore_modeling Structure-activity_relationships Ligand_efficiency

Purity & Batch Consistency for Fragment Screening

The compound is commercially supplied at 98% purity, as certified by Fluorochem and Leyan . This specification exceeds the typical 95% purity threshold commonly applied in fragment library assembly and is particularly relevant given that the parent 3-aminopyridin-2-one fragment (compound 1 in Fearon et al.) showed weak, non-selective kinase inhibition (~58% Aurora A inhibition at 100 μM) that could be confounded by impurities [1]. At 100 μM screening concentration, a 2% impurity (corresponding to 2 μM contaminant) may be sufficient to generate false-positive hits if the impurity is a potent inhibitor. The 98% purity specification reduces this risk compared to 95% purity material [1].

Purity & Screening Confidence
Specification review
Specified purity: 98%
Impurity at 100 µM screen: ≤2 µM
vs. 95% purity: ≤5 µM impurity
2.5-fold reduction in potential false-positive signal
Reduces probability of impurity-driven false positives in high-concentration fragment screens.
Vendor QC; fragment screen context per Fearon et al. 2018.
Quality_control Fragment-based_screening Assay_reproducibility

3-Amino-1-(1-methylpiperidin-4-yl)pyridin-2(1H)-one: Research & Procurement Applications


Fragment Library Design: High Fsp3 & Solubility

This compound is suited for inclusion in fragment-based screening libraries targeting kinases, where its Fsp3 of 0.545 and LogP of -1.03 differentiate it from planar aromatic fragments that dominate traditional libraries. The 3-aminopyridin-2-one core has demonstrated engagement with the MPS1 and Aurora kinase hinge region via X-ray crystallography ; the N-methylpiperidin-4-yl substituent provides a vector for further elaboration toward selectivity pockets. Procure this compound for libraries where saturation and aqueous solubility are prioritized over flat, lipophilic fragments .

Synthetic Intermediate for N1-Elaborated Kinase Probes

The free 3-amino group serves as a reactive handle for amide coupling, reductive amination, or urea formation, while the N-methylpiperidine moiety remains intact as a solubility-enhancing group. This contrasts with simpler N-methyl or N-H analogs (e.g., CAS 33631-01-5) that lack the basic tertiary amine for salt formation and aqueous formulation . The 98% purity specification supports use as a key intermediate in multi-step synthetic sequences where impurity carry-through could compromise final compound purity .

ADME Model Calibration Reference Standard

With a measured LogP of -1.03 and experimentally determined HBD/HBA counts (1 donor, 3 acceptors), this compound can serve as a calibration standard for in silico ADME prediction models. Its Fsp3 > 0.5 makes it a useful test case for validating algorithms that predict solubility and permeability of non-planar, saturated heterocyclic compounds—a chemical space increasingly pursued in modern drug discovery . The available vendor-certified purity and identity documentation supports its use as a reference material .

ADC Linker-Payload Intermediate

Patent literature indicates incorporation of 3-amino-1-(1-methylpiperidin-4-yl)-1,2-dihydropyridin-2-one into bioconjugation strategies for antibody-drug conjugates (ADCs) . The 3-amino group provides a site for attachment of cleavable or non-cleavable linkers, while the N-methylpiperidine moiety may contribute to improved aqueous solubility of the linker-payload construct. Procurement for ADC development programs should prioritize the 98% purity grade to minimize immunogenicity risks from impurities in the final conjugate .

Application
Selection Property
Validation Focus
Fragment Library Design
Fsp3 > 0.45 and negative LogP for saturation- and solubility-prioritized libraries
Aqueous solubility and non-specific binding in biochemical assay buffers
Kinase Probe Intermediate
3-NH2 reactive handle with intact N-methylpiperidine solubility group
Amide coupling efficiency and final compound purity after multi-step synthesis
ADME Model Calibration
Experimentally measured LogP (−1.03) and defined HBD/HBA counts
In silico prediction accuracy for saturated heterocyclic compound space
ADC Linker-Payload Intermediate
3-Amino conjugation site; N-methylpiperidine for aqueous construct solubility
Purity at 98% grade to minimize impurity-related immunogenicity in conjugate research
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